molecular formula C7H7BF2O2 B591620 (3-(Difluoromethyl)phenyl)boronic acid CAS No. 854690-87-2

(3-(Difluoromethyl)phenyl)boronic acid

Cat. No.: B591620
CAS No.: 854690-87-2
M. Wt: 171.938
InChI Key: MYJVGNXKXAYCTH-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of phenylboronic acid, where a difluoromethyl group is attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)phenyl)boronic acid typically involves the difluoromethylation of phenylboronic acid derivatives. One common method is the reaction of phenylboronic acid with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: (3-(Difluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The difluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: (3-(Difluoromethyl)phenyl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications where enhanced reactivity and stability are required .

Properties

IUPAC Name

[3-(difluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJVGNXKXAYCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660133
Record name [3-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854690-87-2
Record name [3-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Difluoromethyl-phenylboronic acid
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